BenchChemオンラインストアへようこそ!

OXi8007

Prodrug formulation Aqueous solubility Phosphate prodrug

OXi8007 is a water-soluble disodium phosphate prodrug of the tubulin-binding phenol OXi8006. It enables aqueous solubility ≥100 mg/mL for DMSO-free IV administration, critical for reproducible in vivo VDA studies. Validated with >93% BLI signal ablation in MDA-MB-231 xenografts and nanomolar GI50 in DU-145, NCI-H460, and SK-OV-3 lines. Ideal for repeat-dose PK/PD and MTD studies in oncology models.

Molecular Formula C26H24NNa2O10P
Molecular Weight 587.4 g/mol
CAS No. 288847-41-6
Cat. No. B1683792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXi8007
CAS288847-41-6
SynonymsOXi8007;  OXi-8007;  OXi 8007.
Molecular FormulaC26H24NNa2O10P
Molecular Weight587.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(N2)C3=CC(=C(C=C3)OC)OP(=O)([O-])[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC.[Na+].[Na+]
InChIInChI=1S/C26H26NO10P.2Na/c1-32-16-7-8-17-18(13-16)27-24(14-6-9-19(33-2)20(10-14)37-38(29,30)31)23(17)25(28)15-11-21(34-3)26(36-5)22(12-15)35-4;;/h6-13,27H,1-5H3,(H2,29,30,31);;/q;2*+1/p-2
InChIKeyGQIZTUAJGVBAFG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OXi8007 (CAS 288847-41-6) Sodium 2-Methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl Phosphate Procurement Guide


Sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate (CAS 288847-41-6), designated OXi8007, is a disodium phosphate prodrug salt derived from the 2-aryl-3-aroylindole scaffold. The compound constitutes the water-soluble prodrug form of the tubulin-binding phenol OXi8006 and is classified as a small-molecule vascular disrupting agent (VDA) [1]. OXi8007 is prepared as a synthetic indole-based phosphate derivative structurally related to combretastatin A-4, with a molecular formula of C26H24NNa2O10P and a molecular weight of 587.42 g/mol . This compound is supplied for research and development applications, with vendor-reported purities typically ≥98% and recommended storage conditions of −20°C (dry, protected from light and moisture) .

OXi8007 (CAS 288847-41-6) Cannot Be Replaced by Generic Phosphate Prodrugs or Parent Phenols


OXi8007's differential value resides in the functional integration of three specific molecular features: the 2-aryl-3-aroylindole pharmacophore conferring tubulin-binding activity, the strategically positioned phosphate moiety enabling aqueous solubility for formulation without organic co-solvents, and the disodium salt form facilitating prodrug conversion via endogenous phosphatases [1]. Substitution with OXi8006 (the parent phenol) sacrifices aqueous solubility and demands DMSO-based vehicle preparation for in vivo administration, while substitution with alternative vascular disrupting agents such as CA4P or ZD6126 introduces distinct tubulin-binding kinetics, divergent off-target profiles, and non-equivalent in vivo vascular shutdown efficacy that cannot be extrapolated from in-class structural similarity [2]. The following quantitative evidence delineates precisely where OXi8007 demonstrates measurable differentiation relative to its closest analogs.

OXi8007 (CAS 288847-41-6) Quantitative Differentiation Data for Procurement Decision-Making


OXi8007 Achieves Aqueous Solubility ≥100 mg/mL While OXi8006 Requires Organic Co-Solvent

OXi8007 was specifically designed as a disodium phosphate prodrug salt to confer aqueous solubility to the otherwise poorly water-soluble parent phenol OXi8006 [1]. OXi8007 exhibits aqueous solubility ≥100 mg/mL, whereas OXi8006 lacks appreciable water solubility and requires DMSO for dissolution at comparable concentrations [2]. This solubility differential represents a functional design feature rather than an incidental property, as the phosphate group is cleaved in vivo by non-specific phosphatases to release the active tubulin-binding moiety OXi8006 [3].

Prodrug formulation Aqueous solubility Phosphate prodrug In vivo dosing vehicle

OXi8007 and OXi8006 Exhibit Comparable GI50 Values Against DU-145 Prostate Cancer Cells

In a direct comparative study, OXi8007 and its parent phenol OXi8006 were evaluated in parallel using the sulforhodamine B (SRB) assay against a panel of human cancer cell lines [1]. Against DU-145 prostate cancer cells, OXi8007 exhibited a GI50 value of 0.0297 µM (29.7 nM), while OXi8006 exhibited a GI50 value of 0.0356 µM (35.6 nM) [1]. This represents a comparable antiproliferative potency (ratio of 0.83, OXi8007:OXi8006), confirming that phosphate prodrug derivatization does not compromise the cytotoxic activity of the indole pharmacophore once converted to the active phenol in the cellular environment. A separate study reported a GI50 value of 36 nM for OXi8007 against DU-145 cells [2].

Cytotoxicity GI50 Prostate cancer Antiproliferative activity

OXi8006 Inhibits Tubulin Assembly with IC50 of 1.1 µM—OXi8007 Serves as Phosphate Prodrug for This Active Moiety

OXi8007 functions as a prodrug; the tubulin-binding activity resides in the parent phenol OXi8006 after phosphatase-mediated cleavage of the phosphate group [1]. In a standardized bovine brain tubulin assembly assay, OXi8006 inhibited tubulin polymerization with an IC50 of 1.1 µM [2]. For context, the reference compound combretastatin A-4 (CA4) exhibits an IC50 of 1.0 µM in the same assay system [3]. OXi8007 itself does not inhibit tubulin assembly directly until phosphate cleavage occurs; this prodrug design enables intravenous administration of the otherwise poorly soluble active moiety.

Tubulin polymerization Microtubule inhibitor Colchicine site Mechanism of action

OXi8007 Abolishes >93% of Tumor Bioluminescence Signal Within 6 Hours in MDA-MB-231 Breast Cancer Xenograft Model

In an MDA-MB-231-luc breast cancer xenograft model in SCID mice, OXi8007 was administered intravenously and tumor vascular disruption was quantified by dynamic bioluminescence imaging (BLI) [1]. At a well-tolerated dose, OXi8007 abolished over 93% of the BLI signal by 6 hours post-treatment, with only slight signal recovery observed at 24 hours [1]. Histological examination confirmed tumor vascular disruption and extensive necrosis [2]. This degree of rapid vascular shutdown is characteristic of small-molecule VDAs that induce microtubule depolymerization in tumor endothelial cells, leading to cytoskeletal collapse and blood flow cessation [1].

Vascular disrupting agent In vivo efficacy Bioluminescence imaging Breast cancer xenograft

OXi8007 Demonstrates Pronounced Interference with Tumor Vasculature in Orthotopic PC-3 Prostate Cancer Model via Color Doppler Ultrasound

In a preliminary in vivo study utilizing a SCID mouse model bearing an orthotopic PC-3 prostate tumor, OXi8007 administration resulted in pronounced interference with tumor vasculature as imaged by color Doppler ultrasound [1]. Color Doppler ultrasound enables non-invasive visualization and quantification of blood flow within tumors. The observed reduction in Doppler signal intensity indicates decreased tumor perfusion consistent with vascular disruption [1]. The use of an orthotopic PC-3 model, where tumor cells are implanted directly into the prostate, provides a more physiologically relevant tumor microenvironment compared to subcutaneous xenograft models.

Orthotopic tumor model Prostate cancer Doppler ultrasound Vascular imaging

OXi8006 (Active Moiety) Demonstrates Cytotoxicity Against NCI-H460 and SK-OV-3 Cell Lines—OXi8007 Exhibits Comparable Potency

In addition to DU-145 prostate cancer cells, OXi8007 and OXi8006 were evaluated against NCI-H460 (non-small cell lung cancer) and SK-OV-3 (ovarian cancer) cell lines using the SRB assay [1]. Against NCI-H460 cells, OXi8007 exhibited a GI50 of 0.0311 µM, while OXi8006 exhibited a GI50 of 0.0379 µM. Against SK-OV-3 cells, OXi8007 exhibited a GI50 of 0.0223 µM, while OXi8006 exhibited a GI50 of 0.00345 µM [1]. The GI50 values for OXi8007 across all three cell lines (NCI-H460, DU-145, SK-OV-3) range from 0.0223 µM to 0.0311 µM (22.3–31.1 nM), confirming consistent nanomolar-range antiproliferative activity across multiple cancer histotypes.

Cytotoxicity panel Lung cancer Ovarian cancer Antiproliferative screening

OXi8007 (CAS 288847-41-6) Recommended Research and Preclinical Application Scenarios


In Vivo Oncology Studies Requiring Water-Soluble Vascular Disrupting Agent Formulation

OXi8007 is optimally suited for in vivo oncology studies where aqueous solubility ≥100 mg/mL enables saline-based intravenous administration without DMSO or other organic co-solvents. This formulation advantage is particularly relevant for repeat-dose pharmacokinetic/pharmacodynamic studies, maximum tolerated dose (MTD) determination, and tumor xenograft efficacy studies in mouse models. The prodrug is converted in vivo by endogenous phosphatases to the active tubulin-binding moiety OXi8006, which inhibits tubulin polymerization with an IC50 of 1.1 µM [1] and disrupts tumor vasculature with >93% BLI signal ablation within 6 hours in MDA-MB-231 breast cancer xenografts [2]. For studies requiring the parent phenol directly (e.g., in vitro tubulin polymerization assays or cell-free systems), OXi8006 should be procured separately, as OXi8007 requires phosphatase-mediated cleavage to release the active moiety [1].

Prostate Cancer Research Leveraging DU-145 Cytotoxicity and Orthotopic PC-3 Vascular Disruption Data

OXi8007 is directly applicable to prostate cancer research programs based on two complementary datasets: (1) potent cytotoxicity against DU-145 prostate cancer cells with a GI50 of 29.7–36 nM [1], and (2) pronounced interference with tumor vasculature in an orthotopic PC-3 prostate tumor model as imaged by color Doppler ultrasound [2]. The orthotopic PC-3 model provides a physiologically relevant tumor microenvironment for evaluating vascular disrupting agents in prostate cancer, and OXi8007's demonstrated activity in this model supports its use as a tool compound for investigating VDA mechanisms in prostate cancer research applications.

Broad-Spectrum Antiproliferative Screening Across Multiple Cancer Histotypes

OXi8007 demonstrates nanomolar-range GI50 values across three distinct human cancer cell lines: DU-145 (prostate, GI50 = 29.7–36 nM), NCI-H460 (lung, GI50 = 31.1 nM), and SK-OV-3 (ovarian, GI50 = 22.3 nM) [1]. This consistent low-nanomolar antiproliferative activity across prostate, lung, and ovarian cancer histotypes supports the use of OXi8007 as a broad-spectrum tool compound for in vitro cytotoxicity screening and mechanism-of-action studies across multiple cancer types. The comparable potency across these cell lines indicates that the tubulin-binding mechanism is effective against diverse cancer cell backgrounds, making OXi8007 a versatile research reagent for oncology programs investigating microtubule-targeting agents.

In Vivo Vascular Disruption Assessment via Dynamic Bioluminescence Imaging

OXi8007 is well-suited for studies employing dynamic bioluminescence imaging (BLI) to quantify vascular disrupting activity in luciferase-expressing tumor xenograft models. The compound's >93% BLI signal ablation at 6 hours post-IV administration in MDA-MB-231-luc breast cancer xenografts [1] provides a validated benchmark for experimental design and data interpretation. The rapid onset of vascular shutdown (maximal effect by 6 hours) and sustained effect (minimal recovery at 24 hours) are characteristic of small-molecule VDAs and enable time-course studies of tumor perfusion changes. Histological confirmation of tumor necrosis following OXi8007 treatment [2] supports correlation of BLI findings with tissue-level endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for OXi8007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.